molecular formula C13H15N3O B14160952 2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole CAS No. 89221-00-1

2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole

Cat. No.: B14160952
CAS No.: 89221-00-1
M. Wt: 229.28 g/mol
InChI Key: YWORLCWNUMSEEU-UHFFFAOYSA-N
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Description

2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with an ethyl group and a phenyl ring that is further substituted with a prop-2-en-1-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yloxy group on the phenyl ring enhances its reactivity and potential for further functionalization .

Properties

CAS No.

89221-00-1

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-ethyl-4-(4-prop-2-enoxyphenyl)triazole

InChI

InChI=1S/C13H15N3O/c1-3-9-17-12-7-5-11(6-8-12)13-10-14-16(4-2)15-13/h3,5-8,10H,1,4,9H2,2H3

InChI Key

YWORLCWNUMSEEU-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CC(=N1)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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